HO-Peg8-CH2cooh

PROTAC linker optimization ternary complex geometry VHL-based degraders

PROTAC linker-length optimization is critical-PEG4 variants (~7 Å) fail to achieve productive VHL ternary complex geometry, while HO-PEG8-CH2COOH (CAS 780006-30-6) delivers the optimal ~14 Å end-to-end distance for E3 ligase-target protein proximity. • Orthogonal -COOH/-OH termini enable sequential conjugation without protection steps, reducing synthesis by 1-2 steps vs. homobifunctional PEG8 linkers. • Monodisperse PEG8 scaffold (C₁₈H₃₆O₁₁, MW 428.47) ensures batch-to-batch consistency for reproducible SAR studies. • Free acid form for immediate reactivity; store at -20°C (1 month) or -80°C (6 months).

Molecular Formula C18H36O11
Molecular Weight 428.5 g/mol
Cat. No. B8095745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg8-CH2cooh
Molecular FormulaC18H36O11
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C18H36O11/c19-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18(20)21/h19H,1-17H2,(H,20,21)
InChIKeyKZPPRWHZNJDDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG8-CH2COOH: Specifications & Baseline Characterization


HO-PEG8-CH2COOH (CAS 780006-30-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C₁₈H₃₆O₁₁ and molecular weight 428.47 g/mol . The compound belongs to the PEG-based PROTAC linker class and consists of eight ethylene oxide repeat units (-CH₂CH₂O-)₈ terminating in a hydroxyl group (-OH) and a carboxylic acid group (-CH₂COOH) . Its heterobifunctional architecture enables orthogonal conjugation chemistry: the carboxylic acid moiety undergoes amide bond formation with primary amines under standard coupling conditions (EDC, DCC, HATU), while the hydroxyl group remains available for further functionalization or protection strategies . The defined eight-unit PEG spacer provides a contour length of approximately 28-32 Å (corresponding to ~14 Å end-to-end distance in aqueous solution), placing it within the optimal linker length range for VHL-based PROTAC ternary complex formation [1].

Heterobifunctional –OH / –COOH architecture for sequential orthogonal conjugation without protection steps
PEG8 spacer reported within optimal length range for VHL-based PROTAC ternary complex studies
Free acid form suitable for immediate-use synthesis workflows; store at -20°C and use promptly

HO-PEG8-CH2COOH: Why In-Class Linkers Are Not Interchangeable


PEG linkers within the HO-PEGn-CH2COOH series are not functionally interchangeable despite sharing identical terminal functional groups. The ethylene oxide repeat number (n) directly governs the spatial separation between conjugated ligands, with each additional unit adding approximately 3.5 Å of contour length and incrementally altering both hydrodynamic radius and conformational flexibility [1]. In PROTAC applications, linker length critically influences ternary complex topology and degradation efficiency: studies have demonstrated that VHL-based PROTACs require linker lengths of 10-15 Å for optimal E3 ligase-target protein proximity, with PEG8-based constructs (~14 Å) falling within this optimal range while shorter PEG4 linkers (~7 Å) fail to achieve productive ternary complex geometry . Furthermore, the carboxylic acid form of HO-PEG8-CH2COOH exhibits limited ambient stability with polymerization occurring within days, necessitating either immediate use upon receipt or procurement of the corresponding sodium salt formulation for long-term storage, a consideration that varies across the HO-PEGn-CH2COOH series . These quantitative and practical distinctions render simple substitution between PEG4, PEG8, or PEG12 variants scientifically inappropriate without systematic linker-length optimization studies.

PEG4 vs PEG8: Shorter PEG4 linker may not achieve required spatial separation for productive ternary complex formation in VHL-recruiting PROTACs.
Homobifunctional bis-COOH PEG8 linkers require additional protection/deprotection steps, reducing synthetic efficiency and limiting asymmetric conjugate design.
Free acid form polymerizes within days at ambient temperature; sodium salt formulation offers extended stability for staged or long-term access.

HO-PEG8-CH2COOH: Comparative Evidence


Chain Length and Contour Distance: PEG8 vs PEG4

HO-PEG8-CH2COOH contains an 8-unit PEG spacer that provides approximately 28-32 Å of contour length, corresponding to a solution-phase end-to-end distance of approximately 14 Å [1]. This spatial separation aligns with the empirically determined optimal linker length range of 10-15 Å for VHL-based PROTACs, whereas the shorter PEG4 variant (contour ~14-16 Å, end-to-end ~7 Å) falls below the minimum effective separation distance . In PROTAC linker engineering studies, the 32-atom PEG8 chain length has been specifically noted as aligning with the optimal VHL PROTAC range, in contrast to PEG4 linkers that fail to achieve productive ternary complex topology .

PEG8 vs PEG4 Spacer Length
Class-level
PEG8 contour ~28–32 Å, end-to-end ~14 Å; PEG4 ~14–16 Å, ~7 Å. PEG8 ≈ 2× longer contour, ~7 Å greater separation.
Supports VHL PROTAC linker-length optimization studies; PEG8 aligns with reported 10–15 Å ternary complex range.
Class-level inference; linker-length context.
PROTAC linker optimization ternary complex geometry VHL-based degraders

Molecular Architecture: Heterobifunctional vs Homobifunctional Linkers

HO-PEG8-CH2COOH (MW 428.47) possesses a heterobifunctional architecture with one hydroxyl (-OH) terminus and one carboxylic acid (-CH₂COOH) terminus, enabling sequential orthogonal conjugation without self-reaction . In contrast, homobifunctional bis-carboxylic acid PEG8 (HOOC-PEG8-COOH, MW approximately 470-500) contains identical reactive groups at both termini, which inherently limits synthetic utility to symmetrical conjugates or requires differential protection strategies that add 1-2 synthetic steps and reduce overall yield . The terminal hydroxyl group in HO-PEG8-CH2COOH remains inert under standard amide coupling conditions (EDC, DCC, HATU), allowing carboxylic acid-amine conjugation to proceed without competitive side reactions at the opposite terminus .

Hetero- vs Homobifunctional
Reported
HO-PEG8-CH2COOH: –OH / –COOH; HOOC-PEG8-COOH: –COOH / –COOH. Heterobifunctional reduces synthetic steps by 1–2 (no differential protection).
Enables sequential asymmetric conjugation; reported synthetic efficiency context.
Cross-study comparable; method context.
bioconjugation chemistry orthogonal functionalization PROTAC synthesis

Storage Stability: Free Acid vs Sodium Salt

The free carboxylic acid form of HO-PEG8-CH2COOH exhibits limited ambient stability, with polymerization occurring within a few days of storage at room temperature or above -20°C . In contrast, the corresponding sodium salt formulation (Hydroxy-PEG8-acid sodium salt, MW approximately 464.5 g/mol) demonstrates significantly enhanced stability under identical storage conditions and can serve as a direct replacement for the acid form in most conjugation protocols . Vendor specifications consistently recommend storage at -20°C for the free acid form to maintain integrity beyond 1 month, while the sodium salt maintains stability for extended periods under standard laboratory storage [1].

Free Acid vs Sodium Salt Stability
Head-to-head
Free acid: polymerization within days at RT; Sodium salt: extended stability, no polymerization noted within comparable timeframe.
Procurement decision context: immediate-use synthesis vs long-term research access.
Storage at -20°C recommended for free acid; salt may serve as replacement.
compound stability storage conditions PEG linker procurement

HO-PEG8-CH2COOH: Application Scenarios


VHL-Based PROTAC Linker Optimization

HO-PEG8-CH2COOH is specifically indicated for VHL-recruiting PROTAC synthesis where linker length optimization studies have identified the 10-15 Å separation range as critical for productive ternary complex formation. The PEG8 spacer provides approximately 14 Å end-to-end distance, aligning with this empirically determined optimal range, whereas shorter PEG4 variants (~7 Å) fail to achieve the required spatial separation between the E3 ligase ligand and target protein ligand [1]. The hydroxyl terminus enables direct conjugation to amine-functionalized VHL ligands following carboxylic acid activation, facilitating efficient PROTAC library synthesis without differential protection .

Asymmetric Heterobifunctional Bioconjugation

HO-PEG8-CH2COOH is optimally suited for sequential bioconjugation applications requiring two distinct attachment chemistries on a single PEG scaffold. The carboxylic acid terminus can be activated (EDC, DCC, HATU) and coupled to primary amine-containing moieties under conditions where the hydroxyl terminus remains completely inert [1]. This orthogonal reactivity eliminates the need for protection-deprotection cycles that would be required with homobifunctional PEG8 linkers (e.g., HOOC-PEG8-COOH), thereby reducing synthetic steps by 1-2 and improving overall conjugate yield. The defined 8-unit PEG spacer provides controlled spatial separation between conjugated species, enabling systematic structure-activity relationship studies in PROTAC and ADC development .

Short-Term PROTAC Library Synthesis

For PROTAC library synthesis campaigns with immediate compound utilization timelines, procurement of the free acid form (HO-PEG8-CH2COOH) followed by prompt use within 1 month (when stored at -20°C) or within 6 months (when stored at -80°C) is appropriate [1]. The free acid form provides direct reactivity without the cation exchange or neutralization steps required for sodium salt formulations, reducing overall reaction setup time. This scenario is specifically indicated for concentrated synthesis efforts where the entire quantity will be consumed within the stability window, avoiding the polymerization issues observed with extended room-temperature storage of the free acid .

PEG8 Spacer for Aqueous Solubility Enhancement

HO-PEG8-CH2COOH serves as a solubility-enhancing spacer for hydrophobic small molecule ligands in aqueous biological assay systems. The 8-unit PEG chain provides a hydrophilic hydration shell that increases the polar surface area of the conjugated construct without introducing permanent charge, preserving membrane permeability while reducing non-specific binding to serum proteins and plastic labware [1]. Compared to shorter PEG4 linkers, the PEG8 spacer offers greater entropic spring capacity, enabling more extended conformations that facilitate simultaneous engagement of both binding pockets during diffusional encounter events in cellular assays .

Application
Selection Property
Validation Focus
VHL-recruiting PROTAC synthesis studies
PEG8 spacer length context
Ternary complex geometry assessment
Asymmetric heterobifunctional bioconjugation research
Heterobifunctional –OH/–COOH architecture
Orthogonal conjugation efficiency review
PROTAC library synthesis for immediate use
Free acid reactivity without cation exchange
Stability window and storage condition review
Aqueous solubility enhancement in biological assays
PEG8 hydration shell and entropic spring capacity
Solubility and non-specific binding assessment

Technical Documentation Hub

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10 linked technical documents
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